molecular formula C8H12N2O B1266286 3-amino-2-(pyridin-3-yl)propan-1-ol CAS No. 62247-29-4

3-amino-2-(pyridin-3-yl)propan-1-ol

Cat. No.: B1266286
CAS No.: 62247-29-4
M. Wt: 152.19 g/mol
InChI Key: AECOXKVRWBFZRU-UHFFFAOYSA-N
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Description

Beta-(Aminomethyl)-3-pyridineethanol is an organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(pyridin-3-yl)propan-1-ol typically involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and ammonia in the presence of a reducing agent. This process, known as reductive amination, results in the formation of the aminomethyl group attached to the pyridine ring. The ethanol group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: Beta-(Aminomethyl)-3-pyridineethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of pyridinecarboxylic acids or aldehydes.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Beta-(Aminomethyl)-3-pyridineethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

    Beta-(Aminomethyl)-2-pyridineethanol: Similar structure but with the aminomethyl group at the 2-position.

    Beta-(Aminomethyl)-4-pyridineethanol: Similar structure but with the aminomethyl group at the 4-position.

    Beta-(Aminomethyl)-3-pyridinepropanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness: Beta-(Aminomethyl)-3-pyridineethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-amino-2-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOXKVRWBFZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977820
Record name 3-Amino-2-(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62247-29-4
Record name 3-Pyridineethanol, beta-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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